molecular formula C18H20N2O3S B6927330 N-(2-propan-2-ylsulfonylphenyl)-1,3-dihydroisoindole-2-carboxamide

N-(2-propan-2-ylsulfonylphenyl)-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B6927330
M. Wt: 344.4 g/mol
InChI Key: KTKQQTCXNNUKJC-UHFFFAOYSA-N
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Description

N-(2-propan-2-ylsulfonylphenyl)-1,3-dihydroisoindole-2-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an isoindole moiety. The compound’s unique structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(2-propan-2-ylsulfonylphenyl)-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13(2)24(22,23)17-10-6-5-9-16(17)19-18(21)20-11-14-7-3-4-8-15(14)12-20/h3-10,13H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKQQTCXNNUKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propan-2-ylsulfonylphenyl)-1,3-dihydroisoindole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor such as phthalic anhydride and an amine.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the phenyl ring in the presence of a base.

    Coupling Reaction: The final step involves coupling the sulfonylated phenyl ring with the isoindole core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-propan-2-ylsulfonylphenyl)-1,3-dihydroisoindole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

N-(2-propan-2-ylsulfonylphenyl)-1,3-dihydroisoindole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-propan-2-ylsulfonylphenyl)-1,3-dihydroisoindole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylsulfonylphenyl)-1,3-dihydroisoindole-2-carboxamide
  • N-(2-ethylsulfonylphenyl)-1,3-dihydroisoindole-2-carboxamide

Uniqueness

N-(2-propan-2-ylsulfonylphenyl)-1,3-dihydroisoindole-2-carboxamide is unique due to the presence of the isopropyl group on the sulfonyl phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

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